2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol . It is characterized by the presence of a thiophene ring substituted with an amino group and a carboxamide group, along with a fluorophenyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with 2-bromothiophene in the presence of a palladium catalyst to form 2-(4-fluorophenyl)thiophene . This intermediate is then subjected to further reactions to introduce the amino and carboxamide groups . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide: This compound has a similar structure but differs in the position of the amino and carboxamide groups.
2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound features a tetrahydrobenzothiophene ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
667437-52-7 |
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Molecular Formula |
C11H9FN2OS |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-N-(4-fluorophenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C11H9FN2OS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-16-10(9)13/h1-6H,13H2,(H,14,15) |
InChI Key |
ZTVFKNUTMRIMFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)F |
Origin of Product |
United States |
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